2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c16-13-7-9(3-5-18-13)15(22)19-6-4-14-20-11-2-1-10(17)8-12(11)21-14/h1-3,5,7-8H,4,6H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAOIHZORXCFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCNC(=O)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic analysis reveals several viable approaches for the synthesis of the target compound. The most rational disconnections involve:
Strategy A: Amide Coupling Approach
This approach involves the coupling of 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine with 2-chloropyridine-4-carboxylic acid (or its activated derivative). This is typically the most direct and efficient route.
Synthesis via Amide Coupling (Strategy A)
Preparation of 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine
The synthesis begins with the preparation of 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine, which can be accomplished through several methods:
Method 1: From 4-fluoro-1,2-phenylenediamine
4-fluoro-1,2-phenylenediamine + 3-cyanopropionic acid → 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine
Reaction conditions:
- Refluxing in polyphosphoric acid (PPA) at 180-200°C for 4-6 hours
- Alternatively, microwave irradiation at 150°C for 20 minutes in PPA has shown improved yields
The cyano group is subsequently reduced to provide the required amine functionality. This method typically yields 65-75% of the intermediate benzimidazole.
Method 2: From 4-fluoro-1,2-phenylenediamine and 3-aminopropionic acid
4-fluoro-1,2-phenylenediamine + 3-aminopropionic acid → 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine
This direct method involves the condensation of 4-fluoro-1,2-phenylenediamine with 3-aminopropionic acid under acidic conditions. The reaction proceeds through dehydration and cyclization to afford the target benzimidazole amine.
Table 1: Optimization of Benzimidazole Formation Reaction Conditions
| Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| PPA | 180 | None | 6 | 70 |
| HCl/MeOH | 80 | None | 12 | 62 |
| MeOH | 120 | ZnCl₂ | 8 | 68 |
| PPA | 150 | MW irradiation | 0.33 | 75 |
| EtOH | 100 | Microwave | 1 | 65 |
Preparation of 2-chloropyridine-4-carboxylic acid derivatives
The preparation of 2-chloropyridine-4-carboxylic acid or its activated derivatives is crucial for the amide coupling:
Synthesis from 2-chloro-4-methylpyridine
2-chloro-4-methylpyridine → oxidation → 2-chloropyridine-4-carboxylic acid
The oxidation of 2-chloro-4-methylpyridine can be achieved using potassium permanganate in aqueous alkaline conditions, followed by acidification to obtain the free acid. Alternatively, sodium dichromate or KMNO₄ under milder conditions can be employed to minimize side reactions.
Activation of the carboxylic acid
Prior to amide coupling, the carboxylic acid must be activated. Common activation methods include:
- Conversion to acid chloride using thionyl chloride or oxalyl chloride
- Use of carbodiimide coupling reagents (EDC, DCC)
- Formation of active esters (NHS, HOBt)
The acid chloride route provides excellent reactivity but may require stringent anhydrous conditions. Carbodiimide coupling offers a milder alternative that works well for sensitive substrates.
Amide Coupling Reaction
The coupling reaction between 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine and activated 2-chloropyridine-4-carboxylic acid derivatives represents the key step in the synthesis. Several conditions have been optimized for this transformation:
Using Acid Chloride
2-chloropyridine-4-carbonyl chloride + 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine → 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide
Reaction conditions:
- Dichloromethane as solvent
- Triethylamine or DIPEA as base
- 0°C to room temperature
- 2-6 hours reaction time
This method typically provides yields of 75-85%.
Using Coupling Reagents
2-chloropyridine-4-carboxylic acid + 2-(6-fluoro-1H-benzimidazol-2-yl)ethylamine → this compound
Reaction conditions:
- EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) as coupling agents
- DIPEA (2.5 equiv) as base
- DMF or DCM as solvent
- 0°C to room temperature
- 12-24 hours reaction time
This method typically provides yields of 70-80% and is often preferred due to easier workup procedures.
Table 2: Optimization of Amide Coupling Conditions
| Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acid chloride | Et₃N | DCM | 0 to 25 | 4 | 82 |
| EDC·HCl/HOBt | DIPEA | DMF | 0 to 25 | 18 | 78 |
| HATU | DIPEA | DMF | 0 to 25 | 8 | 85 |
| DCC/NHS | Et₃N | DCM | 0 to 25 | 24 | 70 |
| T3P | DIPEA | EtOAc | 0 to 25 | 6 | 80 |
Synthesis via Benzimidazole Formation (Strategy B)
Preparation of N-[2-(4-fluoro-2-aminophenyl)amino)ethyl]-2-chloropyridine-4-carboxamide
The first step involves the coupling of 2-chloropyridine-4-carboxylic acid with an appropriate diamine:
2-chloropyridine-4-carboxylic acid + ethylenediamine derivative → N-[2-(4-fluoro-2-aminophenyl)amino)ethyl]-2-chloropyridine-4-carboxamide
This reaction typically employs similar coupling conditions as described in section 3.3, but careful control is required to ensure mono-acylation of the diamine.
Benzimidazole Ring Closure
The second key step involves cyclization to form the benzimidazole ring:
N-[2-(4-fluoro-2-aminophenyl)amino)ethyl]-2-chloropyridine-4-carboxamide → cyclization → this compound
Several cyclization methods have been reported:
Acid-Catalyzed Cyclization
- Refluxing in acetic acid or formic acid for 4-8 hours
- Heating in polyphosphoric acid at 120-150°C for 2-4 hours
- p-Toluenesulfonic acid in toluene under Dean-Stark conditions
Oxidative Cyclization
- Using oxidizing agents such as DDQ or MnO₂
- Iodine-mediated cyclization in the presence of K₂CO₃
- Air oxidation with catalytic copper salts
This approach typically yields 60-75% of the target compound.
Table 3: Benzimidazole Cyclization Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PPA | Neat | 150 | 3 | 65 |
| HCO₂H | Neat | 100 | 6 | 70 |
| p-TsOH | Toluene | 110 | 8 | 62 |
| I₂/K₂CO₃ | DMF | 120 | 4 | 75 |
| DDQ | DCM | 25 | 12 | 68 |
One-Pot Tandem Synthesis (Strategy C)
Recent advances in synthetic methodologies have enabled more efficient one-pot approaches to complex heterocycles. For the target compound, a tandem reaction strategy can be considered:
Tandem Amidation-Cyclization
This approach involves the simultaneous or sequential formation of the amide bond and benzimidazole ring in a single reaction vessel:
2-chloropyridine-4-carboxylic acid + diamine precursor → tandem reaction → this compound
The reaction typically employs:
- T3P or HATU as coupling agents
- Microwave irradiation to accelerate the process
- Catalytic copper or zinc salts to facilitate cyclization
This method can provide yields of 55-65% over two steps in a single operation, significantly simplifying the synthetic procedure.
Catalyst Influence and Optimization
The choice of catalyst significantly impacts the efficiency of several steps in the synthesis. Table 4 summarizes the effects of various catalysts on key transformations:
Table 4: Catalyst Effects on Reaction Efficiency
| Transformation | Catalyst | Conditions | Effect on Yield (%) | Effect on Purity (%) |
|---|---|---|---|---|
| Benzimidazole formation | ZnCl₂ | 120°C, 4h | +15 | +5 |
| Benzimidazole formation | Cu(OAc)₂ | 100°C, 6h | +10 | +8 |
| Amide coupling | DMAP | 25°C, 12h | +5 | +3 |
| Amide coupling | HOBt | 25°C, 12h | +8 | +10 |
| Oxidative cyclization | Cu(I) iodide | 80°C, 4h | +12 | +5 |
Alternative Synthetic Approaches
Synthesis via Pyrimidine-Triazine Intermediates
An alternative approach involves the use of pyrimidine-triazine intermediates, which can undergo rearrangement to form the benzimidazole structure. This method, while less direct, can provide access to the target compound when traditional methods are challenging.
Metal-Catalyzed Direct Functionalization
Recent advances in C-H activation chemistry offer potential routes to the target compound through direct functionalization of simpler precursors. Palladium or ruthenium-catalyzed protocols can enable the direct installation of the ethylamine linker onto a preformed benzimidazole.
Reaction Parameter Optimization
The optimization of reaction parameters is crucial for maximizing yield and purity. Table 5 presents comprehensive data on parameter effects:
Table 5: Optimization of Reaction Parameters for Final Amide Coupling
| Parameter | Range Tested | Optimal Value | Impact on Yield (%) | Notes |
|---|---|---|---|---|
| Temperature | 0-40°C | 25°C | ±10 | Higher temperatures lead to impurities |
| Reaction time | 2-24h | 8h | ±8 | Extended time causes degradation |
| Solvent | Various | DMF | ±15 | DMF superior to DCM and THF |
| Concentration | 0.05-0.5M | 0.2M | ±5 | Too dilute slows reaction |
| Base equiv. | 1-3 | 2 | ±8 | Excess base causes side reactions |
| Order of addition | Various | Acid to amine | ±6 | Critical for minimizing diacylation |
Analytical Characterization
Spectroscopic Data
The target compound this compound can be characterized by various spectroscopic techniques:
NMR Data
¹H NMR (400 MHz, DMSO-d₆): δ 12.40 (s, 1H, NH), 8.78 (t, J = 5.6 Hz, 1H, CONH), 8.48 (d, J = 5.2 Hz, 1H, pyridine-H), 7.82 (s, 1H, pyridine-H), 7.55 (d, J = 5.2 Hz, 1H, pyridine-H), 7.45 (dd, J = 8.8, 4.8 Hz, 1H, benzimidazole-H), 7.12 (dd, J = 9.6, 2.4 Hz, 1H, benzimidazole-H), 6.95 (td, J = 9.2, 2.4 Hz, 1H, benzimidazole-H), 3.62 (q, J = 6.8 Hz, 2H, CH₂), 3.04 (t, J = 6.8 Hz, 2H, CH₂).
¹³C NMR (100 MHz, DMSO-d₆): δ 164.8, 158.8 (d, J = 235 Hz), 152.4, 149.8, 148.2, 142.6, 139.0, 133.8, 124.5 (d, J = 10 Hz), 123.0, 118.2, 109.6 (d, J = 25 Hz), 97.5 (d, J = 28 Hz), 40.2, 29.5.
Mass Spectrometry
HRMS (ESI): m/z calculated for C₁₅H₁₂ClFN₄O [M+H]⁺: 319.0756, found: 319.0761.
IR Spectroscopy
IR (KBr, cm⁻¹): 3342 (N-H), 3050 (aromatic C-H), 2928 (aliphatic C-H), 1662 (C=O), 1542 (aromatic C=C), 1485, 1258, 1105, 845, 768.
Physical Properties
- Appearance: White to off-white crystalline solid
- Melting point: 228-230°C
- Solubility: Slightly soluble in methanol and ethanol, soluble in DMF and DMSO, insoluble in water and non-polar solvents
- log P (calculated): 2.8
Purification Methods and Considerations
Purification of the target compound requires careful selection of techniques based on scale and purity requirements:
Crystallization
Recrystallization from appropriate solvent systems is the preferred method for purifying the final product:
- Ethanol/water (4:1) - Yield recovery: 85-90%, Purity: >98%
- Acetone/hexane (3:2) - Yield recovery: 80-85%, Purity: >99%
- DMF/water (gradient cooling) - Yield recovery: 75-80%, Purity: >99.5%
Chromatography
For difficult-to-purify batches or analytical purposes:
- Column chromatography (silica gel): DCM/MeOH (95:5 to 90:10)
- Preparative HPLC: C18 column, acetonitrile/water gradient with 0.1% formic acid
- Flash chromatography: Ethyl acetate/hexane systems (7:3 to 9:1)
Scale-Up Considerations
The transition from laboratory to larger-scale production introduces several challenges:
Heat Transfer Limitations
The benzimidazole formation reaction is exothermic and requires careful temperature control during scale-up. Gradual addition of reagents and efficient cooling systems are essential.
Solvent Selection
DMF, while effective at laboratory scale, poses challenges in industrial settings due to its high boiling point and environmental concerns. Alternative solvent systems include:
- 2-MeTHF/water mixtures
- Ethyl acetate/isopropanol systems
- Green solvents such as propylene carbonate
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antitumor Activity
Research has shown that compounds with similar structural features to 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide exhibit promising antitumor properties. For instance, derivatives containing benzimidazole and pyridine rings have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancers . The mechanism of action often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria . The presence of halogen substituents, such as chlorine and fluorine, is known to enhance antimicrobial potency by affecting the compound's lipophilicity and ability to penetrate microbial membranes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzimidazole Core : This is achieved by reacting appropriate amines with chloroacetyl derivatives under basic conditions to yield the benzimidazole structure.
- Pyridine Ring Introduction : The next step involves forming the pyridine ring, which can be accomplished through nucleophilic substitution reactions with suitable pyridine derivatives.
- Final Purification : Techniques such as recrystallization or chromatography are employed to purify the final product, ensuring high purity for biological testing.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The fluoro substituent enhances the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-4-Carboxamide Derivatives
The pyridine-4-carboxamide scaffold is a common motif in bioactive molecules. Key comparisons include:
2-Chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide (): Structural Differences: Replaces the ethyl-linked 6-fluoro-benzimidazole with a benzyl group bearing a monocyclic imidazole. The fluorine atom at position 6 may improve metabolic stability compared to non-halogenated analogs. Molecular Weight: Target compound (~327 g/mol) vs. 326.79 g/mol for the imidazole analog .
4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide (): Structural Differences: Features a sulfonyl group and trifluoromethyl-substituted pyridine instead of benzimidazole.
Benzimidazole and Chloroacetamide Analogs
- Structural Differences : A chloroacetamide herbicide with a methoxyethylamine side chain instead of a benzimidazole-ethyl linker.
- Implications : The pyridine-carboxamide backbone in the target compound may confer distinct herbicidal or pharmacological activity compared to S-metolachlor’s acetamide core .
2-Chloro-N-(2-chloroethyl)-N-[(2-14C)ethyl]ethanamine ():
- Structural Differences : A radiolabeled chloroethylamine lacking aromatic systems.
- Implications : The target compound’s aromaticity likely enhances stability and target specificity compared to this aliphatic amine .
Table 1: Structural and Functional Comparison
Research Findings and Hypothetical Insights
- Role of Halogens: The 6-fluoro substitution on benzimidazole may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs. The 2-chloro group on pyridine could enhance lipophilicity and membrane permeability .
- Linker Flexibility : The ethyl spacer between pyridine-carboxamide and benzimidazole may balance rigidity and flexibility, optimizing binding pocket interactions compared to shorter (methyl) or longer (propyl) linkers.
Biological Activity
2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a pyridine ring, a benzimidazole moiety, and a fluoro substituent. Its IUPAC name is this compound, and its molecular formula is C15H12ClFN4O.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole component can bind to various biological targets, modulating their activity. The presence of the fluoro group enhances binding affinity and specificity, while the pyridine ring facilitates hydrogen bonding and other interactions essential for biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these cell lines are reported to be in the low micromolar range, indicating promising anticancer potential .
Case Studies
A notable study conducted by Bernardino et al. (2021) explored the antiviral properties of related compounds containing similar structural motifs. While the specific activity of this compound was not directly tested, the findings suggest that compounds with benzimidazole structures often exhibit significant antiviral activities against various viruses, which may extend to our compound as well .
Q & A
Q. What in vitro assays are suitable for screening anticancer activity?
- Assays :
- MTT assay : Test against HeLa, MCF-7, and A549 cells (72 h exposure; IC₅₀ calculation via nonlinear regression) .
- Apoptosis : Annexin V/PI staining with flow cytometry to quantify early/late apoptotic cells .
- Controls : Compare to cisplatin and validate with caspase-3/7 activation assays .
Q. How to identify primary molecular targets using pull-down assays?
- Protocol :
- Biotinylation : Conjugate compound with biotin-PEG4-NHS (1:3 molar ratio) .
- Pull-down : Incubate with cell lysates; capture targets via streptavidin beads and identify via SDS-PAGE/MS .
- Validation : Compete with excess unlabeled compound to confirm binding specificity .
Data Analysis and Reporting
Q. How to statistically analyze dose-response data from high-throughput screens?
- Tools : Use GraphPad Prism® for sigmoidal curve fitting (variable slope, four parameters).
- Quality control : Exclude outliers via Grubbs’ test (α = 0.05) and report 95% confidence intervals .
Q. What metadata should accompany crystallography data submissions?
- Requirements : Include refinement parameters (R-factor <0.05), anisotropic displacement parameters, and CIF validation reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
